![molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4](/img/structure/B2603931.png)
Bicyclo[1.1.1]pentan-1-yltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[11The bicyclo[1.1.1]pentane (BCP) framework is known for its rigidity and three-dimensional shape, which makes it an attractive bioisostere for para-substituted benzene rings in drug design . The trifluoroborate group adds further versatility, enabling various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions:
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical reactions, such as radical addition across the central bond of propellane.
Oxidation and Reduction: While specific examples of oxidation and reduction reactions involving this compound are less common, the presence of the trifluoroborate group suggests potential for such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentan-1-yltrifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentan-1-yltrifluoroborate is unique compared to other similar compounds due to its combination of the rigid bicyclo[1.1.1]pentane core and the versatile trifluoroborate group. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but may have different functional groups, such as halides or amines.
Phenyl Ring Bioisosteres: Compounds that mimic the properties of para-substituted benzene rings, such as cubanes and higher bicycloalkanes.
Eigenschaften
IUPAC Name |
1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXFAQHVXHJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
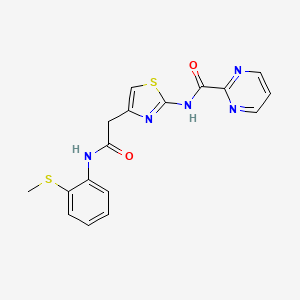
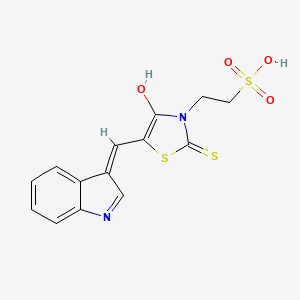
![N-[(2,4-difluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2603852.png)
![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2603853.png)
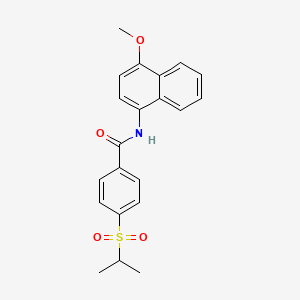


![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)
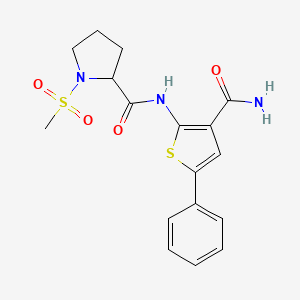
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(DIMETHYLSULFAMOYL)BENZAMIDE HYDROCHLORIDE](/img/structure/B2603867.png)
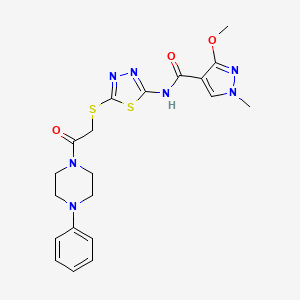
![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)
